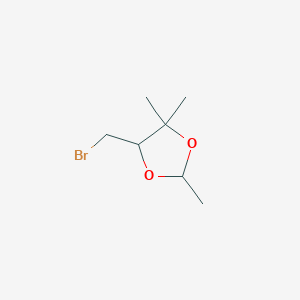![molecular formula C18H16O2 B14370600 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene CAS No. 91925-45-0](/img/structure/B14370600.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene is a bicyclic endoperoxide compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo[2.2.2]octane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene can be synthesized through the reaction of 1,4-diphenyl-1,3-butadiene with singlet oxygen. The reaction typically occurs in the presence of a photosensitizer such as methylene blue under light irradiation. The singlet oxygen adds to the diene to form the endoperoxide structure .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for aromatic substitution.
Major Products
Reduction: 1,4-Diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: Specific oxidation products are less commonly reported.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene involves the formation of radical ions through electron transfer processes. The compound can undergo dissociative electron transfer, leading to the cleavage of the peroxide bond and the formation of reactive intermediates. These intermediates can further react with other molecules, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octane
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
Uniqueness
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene is unique due to its specific bicyclic endoperoxide structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo dissociative electron transfer and form radical ions makes it particularly valuable for studying electron transfer mechanisms and radical chemistry .
Eigenschaften
CAS-Nummer |
91925-45-0 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17,20-19-17)16-9-5-2-6-10-16/h1-11,13H,12,14H2 |
InChI-Schlüssel |
DTAITSZZMBGMTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
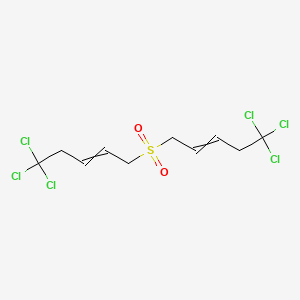
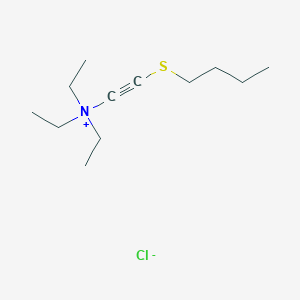
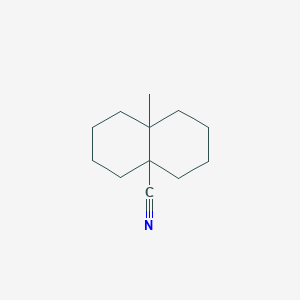
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
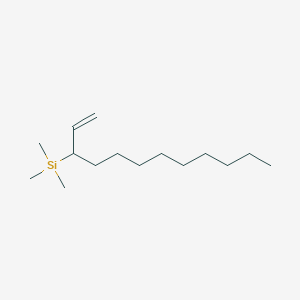
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)

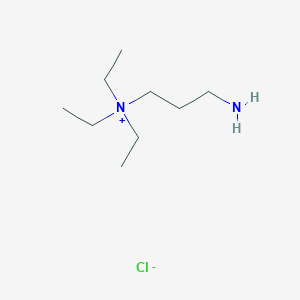
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

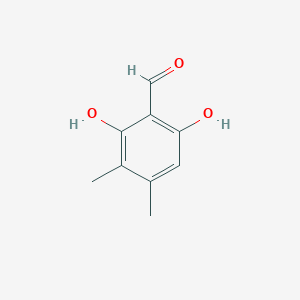
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
